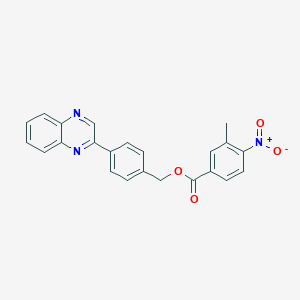![molecular formula C16H19ClN4O2S B6002034 2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6002034.png)
2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as CTM, and it has shown promising results in various scientific studies.
作用機序
The mechanism of action of CTM is not fully understood, but it is believed to act by inhibiting the synthesis of certain proteins that are essential for the growth and survival of microorganisms and cancer cells. CTM has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
CTM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CTM has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, CTM has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of CTM is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a potential candidate for the treatment of various infections. CTM also has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of CTM is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of CTM.
将来の方向性
There are several future directions for the research on CTM. One potential direction is to further investigate its mechanism of action and identify the specific targets of CTM. This could lead to the development of more effective and specific antimicrobial and anticancer agents. Another potential direction is to investigate the potential of CTM in combination with other drugs or therapies. This could enhance its efficacy and reduce potential toxicity. Finally, further studies are needed to determine the optimal dosage and safety profile of CTM, which could pave the way for its clinical use in the future.
合成法
The synthesis of CTM involves the reaction between 2-chlorobenzyl bromide and 4-(4-methyl-1,2,4-triazol-3-yl)thiophenol in the presence of a base. The resulting product is then reacted with morpholine in the presence of a catalyst to obtain CTM. This method of synthesis has been optimized to produce high yields of CTM with good purity.
科学的研究の応用
CTM has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. CTM has been tested against various strains of bacteria and fungi, and it has shown promising results in inhibiting their growth. In addition, CTM has been shown to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-20-11-18-19-16(20)24-10-15(22)21-6-7-23-13(9-21)8-12-4-2-3-5-14(12)17/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGXXKSWHYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[3-(allyloxy)benzoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6001955.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001961.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6001969.png)
![1,5-dimethyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6001979.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6001982.png)
![1-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B6001984.png)

![N-{3-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-3-oxopropyl}benzamide](/img/structure/B6002026.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002029.png)
![N'-(2-hydroxy-5-nitrobenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6002047.png)
![1-(ethylsulfonyl)-N-{3-[methyl(phenyl)amino]propyl}-4-piperidinecarboxamide](/img/structure/B6002052.png)
![ethyl 4-[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6002058.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002063.png)

